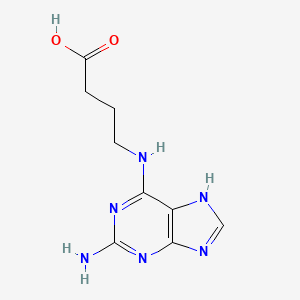

4-((2-amino-9H-purin-6-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-[(2-amino-7H-purin-6-yl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H4,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKUWZLQMKVIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves several steps, typically starting with the preparation of the purine derivative. The synthetic route often includes the following steps:

Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is attached via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

4-((2-amino-9H-purin-6-yl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Biochemical Research

The compound is primarily recognized for its potential roles in biochemical pathways, particularly those involving nucleotides and nucleic acids. Its structure allows it to interact with various biological targets, making it a candidate for studying enzyme mechanisms and metabolic pathways.

Case Study: Interaction with Human Serum Albumin

A study investigated the interaction between 4-((2-amino-9H-purin-6-yl)amino)butanoic acid and human serum albumin (HSA). Utilizing fluorescence spectroscopy and molecular docking simulations, researchers found that the compound effectively quenches the intrinsic fluorescence of HSA, indicating strong binding affinity. The binding constants and thermodynamic parameters suggested that hydrophobic interactions play a significant role in this binding process .

Pharmaceutical Applications

Given its structural similarity to other purine derivatives, this compound has potential therapeutic applications. It may serve as a lead compound for developing drugs targeting diseases mediated by purine metabolism.

Potential Therapeutic Uses:

- Antiviral Activity: Similar compounds have demonstrated antiviral properties, suggesting that this compound may also exhibit such effects.

- Antitumor Activity: Research indicates that purine derivatives can inhibit tumor growth, positioning this compound as a candidate for anticancer drug development .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopurine | Contains an amino group on purine | Antiviral, anticancer |

| Adenosine | Ribose sugar attached to adenine | Key role in energy transfer |

| Guanosine | Ribose sugar attached to guanine | Involved in protein synthesis |

| 6-Mercaptopurine | Contains a mercapto group | Antitumor agent |

The unique butanoic acid side chain of this compound may confer distinct biological properties not observed in the other compounds listed.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that may include variations in reaction order or protective strategies. Understanding these synthetic routes is crucial for exploring analogs that could exhibit altered biological properties or enhanced efficacy .

Mechanism of Action

The mechanism of action of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound acts as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Core Structural Differences

The compound’s purine core and butanoic acid chain distinguish it from related molecules. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility: The butanoic acid group in the target compound enhances water solubility compared to benzamide or cyclohexyl-substituted analogues .

- Purity : HPLC analyses of related purine derivatives show purities ranging from 83.6% to 87.0% , influenced by reaction conditions and purification methods .

Biological Activity

4-((2-amino-9H-purin-6-yl)amino)butanoic acid, a purine derivative, is recognized for its potential biological activities, particularly in biochemical research and pharmaceutical applications. Its unique structure incorporates a butanoic acid moiety linked to a 2-amino-9H-purine unit, which may confer distinct biological properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₆O₂

- Molecular Weight : Approximately 236.23 g/mol

Biological Activities

The compound exhibits several notable biological activities:

- Antiviral Properties : Similar purine derivatives have demonstrated efficacy against various viral infections.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on specific enzymes, particularly those involved in purine metabolism.

- Cell Proliferation Modulation : The compound may influence cellular processes such as DNA synthesis and apoptosis.

The mechanism of action involves interaction with molecular targets, including:

- Enzymatic Interactions : The compound can bind to enzymes involved in purine metabolism, modulating their activity and affecting cellular processes.

- Nucleic Acid Binding : The purine base can form hydrogen bonds and π-π interactions with nucleic acid bases, suggesting a potential role in genetic regulation.

Research Findings

Recent studies have focused on the compound's interaction with various biological targets. Notably:

- A study highlighted that this compound interacts with human serum albumin (HSA), showcasing strong binding affinities that could influence its pharmacokinetics .

- Another investigation reported that similar compounds exhibited potent inhibition of nicotinamide N-methyltransferase (NNMT), indicating that this compound could serve as a bisubstrate inhibitor .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopurine | Contains an amino group on purine | Antiviral, anticancer |

| Adenosine | Ribose sugar attached to adenine | Key role in energy transfer |

| Guanosine | Ribose sugar attached to guanine | Involved in protein synthesis |

| 6-Mercaptopurine | Contains a mercapto group | Antitumor agent |

| This compound | Butanoic acid side chain linked to purine | Potential antiviral and enzyme inhibitor |

This table illustrates how the butanoic acid side chain of this compound may provide distinct biological properties compared to other purine derivatives.

Case Studies

- Inhibition Studies : Research has shown that the compound can inhibit NNMT with significant potency, suggesting therapeutic potential in treating diseases related to altered methylation processes .

- Binding Affinity Assessments : Studies utilizing surface plasmon resonance and molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .

Q & A

Q. How can researchers synthesize and characterize 4-((2-amino-9H-purin-6-yl)amino)butanoic acid?

- Methodological Answer : Synthesis can be adapted from purine derivative protocols, such as coupling reactions between adenine analogs and amino acid precursors. For example, Example 2-13 in WO 2016/111347 describes a method for structurally similar compounds using carbamoyl and cyclopropane intermediates . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification .

Q. What analytical techniques are critical for validating the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 260 nm for purine absorption) to monitor degradation products .

- NMR : Employ H and C NMR to confirm the integrity of the purine ring and butanoic acid side chain .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess decomposition under stress conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

- Methodological Answer : Use factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2 factorial design (8 experiments) can identify interactions between parameters, minimizing trial-and-error approaches . Computational tools, such as quantum chemical calculations, can predict reaction pathways and transition states to prioritize experimental conditions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-free vs. cellular systems) and compound solubility (use dimethyl sulfoxide (DMSO) stock solutions with ≤0.1% final concentration to avoid cytotoxicity) .

- Dose-Response Validation : Replicate experiments across multiple models (e.g., primary cells vs. immortalized lines) to confirm dose-dependent effects .

Q. What computational modeling approaches are suitable for studying the interaction of this compound with biomolecular targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to adenosine receptors using force fields like AMBER or CHARMM to analyze conformational stability .

- Docking Studies : Use AutoDock Vina to predict binding affinities, focusing on the purine moiety’s hydrogen-bonding interactions with conserved residues (e.g., Asn253 in adenosine A receptors) .

Q. How can researchers design experiments to study the compound’s interaction with intracellular surfaces or membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure real-time binding kinetics .

- Microspectroscopic Imaging : Use attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to map adsorption patterns on silica or polymer surfaces .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent effects in cellular assays?

Q. How can researchers integrate computational predictions with experimental validation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.